4-chloro-5-fluoro-7-methyl-1H-indole
Overview
Description
4-chloro-5-fluoro-7-methyl-1H-indole is a heterocyclic aromatic organic compound Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-7-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would be appropriately substituted phenylhydrazines and carbonyl compounds.
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Step 1: : Synthesis of substituted phenylhydrazine.
- React 4-chloro-5-fluoroaniline with methyl iodide to introduce the methyl group.
- Treat the resulting compound with hydrazine hydrate to form the corresponding phenylhydrazine derivative.
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Step 2: : Fischer indole synthesis.
- React the substituted phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-fluoro-7-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at the C-3 position.
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The indole ring can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine, chlorine, and nitrating agents under acidic conditions.
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic substitution: Halogenated or nitrated indole derivatives.
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Oxidation: Indole-2,3-dione or other oxidized products.
Reduction: Reduced indole derivatives such as indoline.
Scientific Research Applications
4-chloro-5-fluoro-7-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: It is explored for its potential use in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-chloro-5-fluoro-7-methyl-1H-indole depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, altering their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurological pathways.
Biological Probes: It can bind to proteins or nucleic acids, allowing researchers to study their function and interactions.
Material Science: In organic semiconductors, it contributes to the electronic properties of the material, affecting conductivity and light emission.
Comparison with Similar Compounds
4-chloro-5-fluoro-7-methyl-1H-indole can be compared with other indole derivatives such as:
5-fluoro-1H-indole: Lacks the chlorine and methyl groups, resulting in different chemical reactivity and biological activity.
4-chloro-1H-indole:
7-methyl-1H-indole: Lacks the chlorine and fluorine atoms, leading to different substitution patterns and reactivity.
Properties
IUPAC Name |
4-chloro-5-fluoro-7-methyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c1-5-4-7(11)8(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGOHVWELROKML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281716 | |
Record name | 1H-Indole, 4-chloro-5-fluoro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352398-61-8 | |
Record name | 1H-Indole, 4-chloro-5-fluoro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352398-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 4-chloro-5-fluoro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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